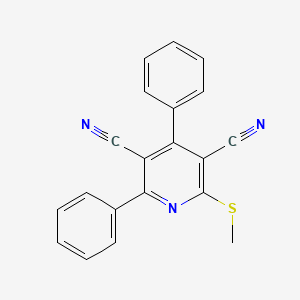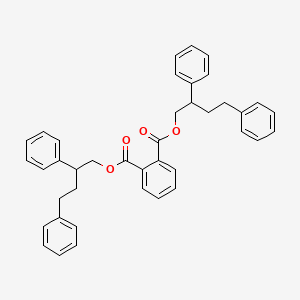
Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate is an organic compound with the molecular formula C40H38O4 It is characterized by its complex structure, which includes multiple aromatic rings and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 2,4-diphenylbutanol. The reaction is usually catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.
化学反应分析
Types of Reactions
Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The aromatic rings in the compound can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and diols.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacturing of flexible plastics.
作用机制
The mechanism of action of Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis to release active metabolites that exert biological effects. The aromatic rings can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester functional groups.
Diisononyl phthalate: Another plasticizer with comparable chemical properties.
Dioctyl terephthalate: A non-phthalate alternative used in flexible plastics.
Uniqueness
Bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate is unique due to its specific structural features, such as the presence of multiple aromatic rings and the specific positioning of the ester groups
属性
CAS 编号 |
83415-90-1 |
|---|---|
分子式 |
C40H38O4 |
分子量 |
582.7 g/mol |
IUPAC 名称 |
bis(2,4-diphenylbutyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C40H38O4/c41-39(43-29-35(33-19-9-3-10-20-33)27-25-31-15-5-1-6-16-31)37-23-13-14-24-38(37)40(42)44-30-36(34-21-11-4-12-22-34)28-26-32-17-7-2-8-18-32/h1-24,35-36H,25-30H2 |
InChI 键 |
HKSNUIWRAISNGR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(COC(=O)C2=CC=CC=C2C(=O)OCC(CCC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


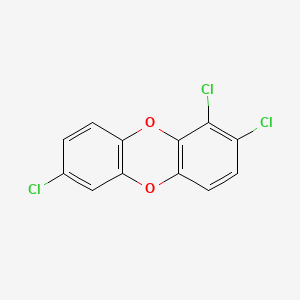
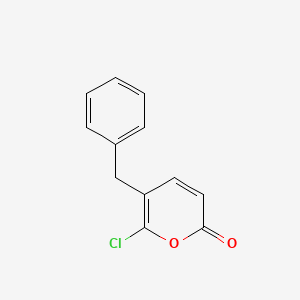
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
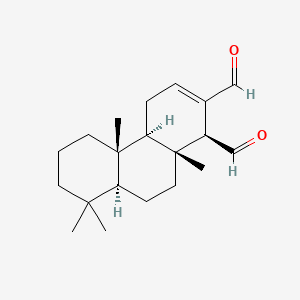

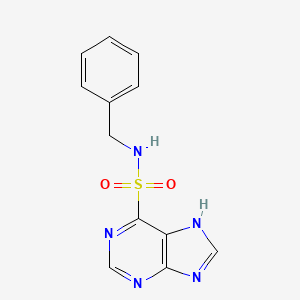
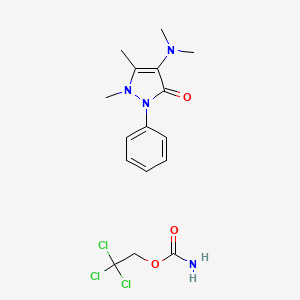
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
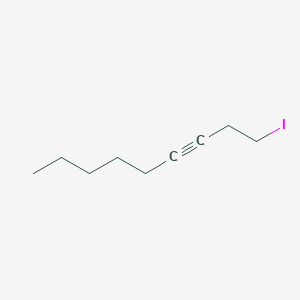

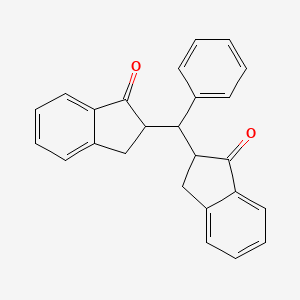
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
